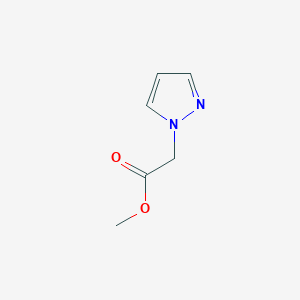

2-(1H-ピラゾール-1-イル)酢酸メチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 2-(1H-pyrazol-1-yl)acetate” is a chemical compound with the empirical formula C6H8N2O2 and a molecular weight of 140.14 . The SMILES string for this compound is COC(=O)Cn1cccn1 .

Molecular Structure Analysis

The InChI for “Methyl 2-(1H-pyrazol-1-yl)acetate” is 1S/C6H8N2O2/c1-10-6(9)5-8-4-2-3-7-8/h2-4H,5H2,1H3 . This indicates the presence of a pyrazol ring attached to an acetate group via a methylene bridge.Physical And Chemical Properties Analysis

“Methyl 2-(1H-pyrazol-1-yl)acetate” is a liquid under normal conditions .科学的研究の応用

抗癌研究

ピラゾール誘導体は、抗癌剤としての可能性が研究されています。 これらの化合物は、アンドロゲン受容体拮抗薬として作用することにより、前立腺癌細胞など、特定の癌細胞株を標的にすることができます .

抗寄生虫活性

ピラゾールコアを有する化合物は、強力な抗リーシュマニア活性および抗マラリア活性を示しています。 これらの化合物は、寄生虫中の特定の酵素または受容体と相互作用し、その阻害または死に至る可能性があります .

分子シミュレーション研究

ピラゾールを有する化合物は、酵素または受容体などの生体標的との相互作用を理解するために、分子シミュレーション研究で頻繁に使用されます。これは、合理的な薬物設計に不可欠です .

Safety and Hazards

“Methyl 2-(1H-pyrazol-1-yl)acetate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gear, and ensuring adequate ventilation .

将来の方向性

“Methyl 2-(1H-pyrazol-1-yl)acetate” and related compounds have potential in various fields. For instance, derivatives containing 3-methyl-1H-pyrazol-5-yl have shown excellent inhibition effect on barnyard grass in greenhouse experiments . This suggests potential use in the development of new herbicides .

作用機序

Target of Action

Methyl 2-(1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C6H8N2O2 Related compounds have been found to interact with enzymes such as nicotinamide phosphoribosyltransferase (nampt) .

Mode of Action

It’s worth noting that the pyrazole core, which is present in this compound, has been associated with improved growth inhibition in certain cell types .

Biochemical Pathways

Related compounds have been shown to impact the nad+ salvage pathway via interaction with nampt .

Result of Action

Related compounds have shown potent in vitro antipromastigote activity .

生化学分析

Biochemical Properties

Methyl 2-(1H-pyrazol-1-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The compound can act as a substrate for these enzymes, leading to its biotransformation into various metabolites. Additionally, Methyl 2-(1H-pyrazol-1-yl)acetate has been shown to interact with certain receptors and ion channels, influencing their activity and modulating cellular responses .

Cellular Effects

Methyl 2-(1H-pyrazol-1-yl)acetate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades. This modulation can result in changes in gene expression profiles, affecting the synthesis of proteins involved in cell growth, differentiation, and apoptosis. Furthermore, Methyl 2-(1H-pyrazol-1-yl)acetate can impact cellular metabolism by altering the activity of metabolic enzymes and influencing the production of key metabolites .

Molecular Mechanism

The molecular mechanism of action of Methyl 2-(1H-pyrazol-1-yl)acetate involves several key processes. The compound can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, Methyl 2-(1H-pyrazol-1-yl)acetate can inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalysis. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2-(1H-pyrazol-1-yl)acetate can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or light. Long-term studies have shown that Methyl 2-(1H-pyrazol-1-yl)acetate can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression. These effects can be observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of Methyl 2-(1H-pyrazol-1-yl)acetate vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. These findings underscore the importance of careful dosage optimization in preclinical and clinical studies to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

Methyl 2-(1H-pyrazol-1-yl)acetate is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic pathways can influence the compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion. Additionally, Methyl 2-(1H-pyrazol-1-yl)acetate can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes and pathways .

Transport and Distribution

Within cells and tissues, Methyl 2-(1H-pyrazol-1-yl)acetate is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its uptake and distribution to different cellular compartments. The compound’s localization and accumulation can be influenced by factors such as its chemical properties, the presence of transporters, and the cellular environment. These interactions can affect the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

Methyl 2-(1H-pyrazol-1-yl)acetate exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of Methyl 2-(1H-pyrazol-1-yl)acetate can also affect its interactions with other biomolecules and its overall biological activity .

特性

IUPAC Name |

methyl 2-pyrazol-1-ylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-10-6(9)5-8-4-2-3-7-8/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUHYXHQRFJCBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599138 |

Source

|

| Record name | Methyl (1H-pyrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142890-12-8 |

Source

|

| Record name | Methyl (1H-pyrazol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Iodobenzo[d]thiazole](/img/structure/B1319155.png)

![6-Fluorobenzo[b]thiophene](/img/structure/B1319161.png)